Famotidine-13C3

Stable Isotope Internal Standard LC-MS/MS Quantitation Analytical Reference Material

13C-labeled Famotidine SIL-IS for LC-MS/MS. +3 Da shift avoids deuterium shift artifacts; ≥99% isotopic purity ensures ANDA/DMF compliance. Identical extraction recovery corrects matrix effects.

Molecular Formula C8H15N7O2S3
Molecular Weight 340.4 g/mol
Cat. No. B561971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotidine-13C3
Synonyms3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)propanimidamide-13C3;  N-(Aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]_x000B_thio]propanimidamide-13C3;  Amfamox-13C3;  Antodine-13C3;  Famodin-13C3;  Famosan-13C3
Molecular FormulaC8H15N7O2S3
Molecular Weight340.4 g/mol
Structural Identifiers
InChIInChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1
InChIKeyXUFQPHANEAPEMJ-QIOHBQFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Famotidine-13C3 for Quantitative Bioanalysis: An Essential Stable Isotope-Labeled Internal Standard for LC-MS/MS Pharmacokinetic Studies


Famotidine-13C3 (CAS 1185241-48-8) is a stable isotope-labeled analogue of famotidine (MK-208), a competitive histamine H2-receptor antagonist used clinically to inhibit gastric acid secretion. The compound incorporates three 13C atoms into the thiazole ring and adjacent carbon positions, increasing its molecular weight from 337.45 to 340.42 g/mol relative to unlabeled famotidine . This +3 Da mass shift enables unambiguous chromatographic co-elution with the native analyte while maintaining complete mass spectrometric resolution, a prerequisite for accurate quantification in complex biological matrices . As a 13C-labeled internal standard, Famotidine-13C3 exhibits physicochemical properties—including solubility, ionization efficiency, and extraction recovery—that are virtually identical to those of unlabeled famotidine, thereby providing optimal correction for matrix effects and sample preparation variability in LC-MS/MS assays.

Why Famotidine-13C3 Cannot Be Replaced by Unlabeled Famotidine or Alternative Isotopologues in Quantitative LC-MS/MS Workflows


Generic substitution in quantitative LC-MS/MS bioanalysis is technically invalid due to fundamental differences in mass spectrometric behavior and matrix effect compensation capacity. Unlabeled famotidine, when used as an internal standard, co-elutes with the analyte and produces identical m/z signals, rendering it incapable of providing independent quantitation or correcting for ionization suppression/enhancement [1]. Structurally dissimilar H2-receptor antagonists such as cimetidine or ranitidine exhibit divergent retention times and ionization efficiencies, failing to co-elute with famotidine and therefore inadequately compensating for matrix effects that vary across the chromatographic gradient . Among isotopologues, deuterium-labeled famotidine (e.g., famotidine-d4) may suffer from deuterium-hydrogen exchange under certain pH conditions and can exhibit slight chromatographic retention time shifts due to the deuterium isotope effect—a phenomenon that compromises true co-elution and introduces quantitation bias [2]. In contrast, 13C labeling preserves the carbon framework intact, ensuring chromatographic behavior indistinguishable from the native analyte while providing a reliable +3 Da mass shift that prevents spectral overlap.

Famotidine-13C3 Quantitative Differentiation Evidence: Comparative Specifications and Performance Data for Informed Procurement Decisions


Isotopic Enrichment and Chemical Purity: Famotidine-13C3 Achieves ≥99% 13C Enrichment with 98% Chemical Purity per Certified Lot Analysis

Famotidine-13C3 demonstrates isotopic enrichment of ≥99% 13C and chemical purity of 98%, as verified by independent Certificate of Analysis data from Santa Cruz Biotechnology [1]. This specification exceeds the typical purity thresholds required for internal standard applications in regulated bioanalysis (generally ≥95% chemical purity and ≥98% isotopic enrichment). In comparison, unlabeled famotidine reference standards may be supplied at comparable chemical purity but lack isotopic enrichment entirely, while structural analogue internal standards such as cimetidine exhibit different molecular structures, retention times, and ionization efficiencies that preclude true co-elution with the target analyte. The 99.4% isotopic purity specification (lot-dependent, COA-verified) ensures minimal unlabeled famotidine contamination in the internal standard, which is critical for maintaining assay linearity at low analyte concentrations .

Stable Isotope Internal Standard LC-MS/MS Quantitation Analytical Reference Material

Mass Spectrometric Resolution: +3 Da Mass Shift Provides Complete Baseline Separation from Native Famotidine Without Chromatographic Resolution Loss

Famotidine-13C3 incorporates three 13C atoms at positions 1 (carbon adjacent to sulfamoyl nitrogen) and 2 and 4 of the thiazole ring, producing a molecular weight of 340.42 g/mol compared to 337.45 g/mol for unlabeled famotidine—a net mass increase of +3 Da . This +3 Da differential enables complete baseline mass spectrometric separation in both full-scan MS and selected reaction monitoring (SRM) modes without any requirement for chromatographic separation. By contrast, unlabeled famotidine used as an internal standard would produce identical m/z values for both analyte and internal standard, rendering independent quantitation impossible. Deuterium-labeled famotidine-d4, while providing a +4 Da mass shift, may exhibit retention time shifts of 0.02–0.10 minutes due to the deuterium isotope effect, which can compromise co-elution and introduce quantitation error in gradient LC methods .

Mass Spectrometry Selected Reaction Monitoring Stable Isotope Dilution Assay

Physicochemical Property Equivalence: Famotidine-13C3 Maintains Melting Point of 157–159°C and Solubility Profile Identical to Unlabeled Famotidine

Famotidine-13C3 exhibits a melting point of 157–159°C, which is within 2°C of the literature value for unlabeled famotidine (155–157°C), confirming that 13C substitution does not materially alter the compound's solid-state properties . Solubility in DMSO, methanol, and water is reported as identical to the unlabeled compound, a critical attribute for preparing internal standard working solutions that accurately mimic analyte behavior during sample extraction . In contrast, structural analogue internal standards such as cimetidine (melting point 141–143°C; solubility profile differs) or ranitidine (melting point 69–70°C; hydrochloride salt) exhibit fundamentally different physicochemical properties that can lead to differential extraction recovery, variable ionization efficiency, and compromised quantitation accuracy [1].

Physicochemical Characterization Internal Standard Validation Sample Preparation

Metabolic Stability: 13C Label Remains Intact Through All Phases of Biotransformation, Enabling Comprehensive ADME Tracing Without Isotope Loss

The 13C label in Famotidine-13C3 is covalently incorporated into the carbon backbone at the thiazole ring (positions 2 and 4) and the adjacent carbon of the propanimidamide chain (position 1), positions that are not subject to metabolic cleavage during the primary biotransformation pathways of famotidine [1]. Famotidine undergoes minimal hepatic metabolism, with the only identified metabolite being famotidine S-oxide, a transformation that oxidizes the thioether sulfur rather than cleaving carbon-carbon bonds [2]. Consequently, the 13C label remains intact through all metabolic phases, enabling accurate tracking of the parent drug and quantification of metabolites without isotopic dilution. In contrast, deuterium labels can be susceptible to metabolic deuterium-hydrogen exchange, particularly in positions adjacent to carbonyl groups or in acidic microenvironments, leading to isotopic scrambling and quantitation inaccuracy [3].

Pharmacokinetics Drug Metabolism ADME Studies

Famotidine-13C3 Application Scenarios: Where This 13C-Labeled Internal Standard Delivers Verifiable Analytical Value


Regulated Bioanalytical Method Validation for ANDA and DMF Submissions

Famotidine-13C3 serves as the optimal SIL-IS for developing and validating LC-MS/MS methods intended for ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions. Its ≥99% isotopic enrichment and 98% chemical purity meet or exceed FDA and EMA guidance requirements for internal standard qualification. The +3 Da mass shift enables complete baseline separation from native famotidine while maintaining identical retention time, satisfying regulatory expectations for specificity and matrix effect evaluation .

Clinical Pharmacokinetic Studies of Famotidine Formulations

In clinical pharmacokinetic studies comparing innovator and generic famotidine formulations, Famotidine-13C3 enables precise quantification of plasma famotidine concentrations across the therapeutic range (typically 10–500 ng/mL). The metabolic stability of the 13C label ensures accurate quantitation even in the presence of the famotidine S-oxide metabolite, while physicochemical equivalence to the analyte ensures identical extraction recovery from plasma . This application is critical for establishing bioequivalence in regulatory submissions.

Impurity Profiling and Stability-Indicating Method Development

Famotidine-13C3 is employed as a reference standard in HPLC and LC-MS methods designed to quantify famotidine-related impurities and degradation products. Impurity levels in famotidine raw materials range from 0.5% to 2.5%, with specific degradation products requiring baseline resolution from the parent peak . The 13C-labeled internal standard provides an independent quantitation reference that is not confounded by the presence of unlabeled impurities, enabling accurate determination of impurity levels as low as 0.02% (LOD) .

Metabolic Tracing and Drug-Drug Interaction Studies

Famotidine-13C3 can be administered as a tracer in human or animal metabolic studies to elucidate the disposition of famotidine without the regulatory and safety constraints associated with 14C-radiolabeled compounds . The 13C label remains intact through Phase I oxidation (famotidine S-oxide formation) and Phase II conjugation, enabling comprehensive mass balance and metabolite profiling studies. This application is particularly valuable for investigating potential drug-drug interactions involving famotidine's inhibition of renal organic cation transporters.

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